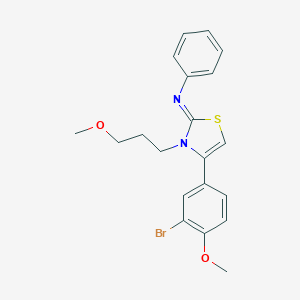
(2-methylphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methylphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile, also known as MPDPH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (2-methylphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is not fully understood. However, it has been proposed that (2-methylphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile exerts its effects through the modulation of various signaling pathways in the body. For example, (2-methylphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. (2-methylphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has also been shown to modulate the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects
(2-methylphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant activity, which can protect cells from oxidative damage. (2-methylphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has also been found to have anti-inflammatory activity, which can reduce inflammation in the body. In addition, (2-methylphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to have neuroprotective activity, which can protect neurons from damage and death. These properties make (2-methylphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile a promising candidate for the development of new drugs for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
(2-methylphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. (2-methylphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is also relatively inexpensive compared to other compounds with similar properties. However, there are also some limitations to the use of (2-methylphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile in lab experiments. For example, it has limited solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of (2-methylphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of (2-methylphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile. First, further studies are needed to elucidate the mechanism of action of (2-methylphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile. This will help to identify the molecular targets of (2-methylphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile and to develop more effective drugs based on this compound. Second, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of (2-methylphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile in vivo. This will help to determine the optimal dosing regimen and route of administration for (2-methylphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile. Finally, more studies are needed to investigate the potential therapeutic applications of (2-methylphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile in various diseases, such as Alzheimer's disease, Parkinson's disease, and depression.
Synthesemethoden
The synthesis of (2-methylphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile involves the reaction between 2-methylphenylhydrazine and 3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and the resulting product is purified through recrystallization. The yield of (2-methylphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the ratio of reactants.
Wissenschaftliche Forschungsanwendungen
(2-methylphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been studied extensively for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, such as antioxidant, anti-inflammatory, and neuroprotective activities. (2-methylphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has also been shown to modulate the activity of enzymes and receptors, such as acetylcholinesterase, monoamine oxidase, and NMDA receptors. These properties make (2-methylphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile a promising candidate for the development of new drugs for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
Produktname |
(2-methylphenyl)(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile |
|---|---|
Molekularformel |
C19H19N3 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
2-(2-methylphenyl)-2-(5-methyl-3-phenyl-3,4-dihydropyrazol-2-yl)acetonitrile |
InChI |
InChI=1S/C19H19N3/c1-14-8-6-7-11-17(14)19(13-20)22-18(12-15(2)21-22)16-9-4-3-5-10-16/h3-11,18-19H,12H2,1-2H3 |
InChI-Schlüssel |
FMMMGAISKPCMGY-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)C2=CC=CC=C2)C(C#N)C3=CC=CC=C3C |
Kanonische SMILES |
CC1=NN(C(C1)C2=CC=CC=C2)C(C#N)C3=CC=CC=C3C |
Löslichkeit |
2.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![allyl (2E)-2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257661.png)

![3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B257667.png)


![2-(2-Phenylethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B257674.png)



![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)
![3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B257692.png)


![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)